alpha-Desmethyl Anastrozole

Beschreibung

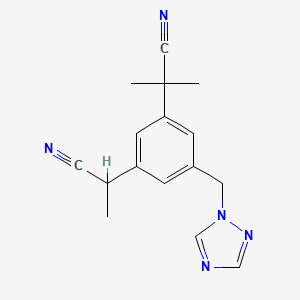

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXANTDQIIXQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720409 | |

| Record name | 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215780-15-6 | |

| Record name | Desmethyl anastrozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYL ANASTROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpha-Desmethyl Anastrozole: A Technical Guide to Synthesis and Characterization for Pharmaceutical Quality Control

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its chemical synthesis, a multi-step process, can inadvertently lead to the formation of process-related impurities. One such critical impurity is alpha-Desmethyl Anastrozole (also known as Anastrozole Impurity B), a compound that is also a known metabolite of the drug.[2][3]

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and quality control professionals in the pharmaceutical industry. The focus is to deliver a scientifically rigorous overview of a plausible synthetic route for obtaining this impurity as a reference standard and to detail the essential analytical techniques for its comprehensive characterization. Understanding the synthesis and analytical profile of this impurity is crucial for developing robust manufacturing processes and ensuring the quality of the final Anastrozole drug product.

Part 1: Synthesis of this compound

The synthesis of this compound as a reference standard requires a directed chemical strategy. As a process-related impurity, it likely arises from an incomplete methylation step during the synthesis of Anastrozole.[4][5] The standard Anastrozole synthesis involves the exhaustive methylation of both benzylic positions of the intermediate 2,2'-(5-methyl-1,3-phenylene)diacetonitrile to create the tetramethyl structure.[6] To purposefully synthesize the desmethyl variant, this step must be modified to yield an asymmetrical product.

The proposed pathway begins with an intermediate common to Anastrozole synthesis, proceeding through a controlled methylation, subsequent bromination, and final alkylation with 1,2,4-triazole.

Logical Synthesis Workflow

The following diagram illustrates a strategic pathway for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Controlled Methylation of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

-

Rationale: This step is the most critical for achieving the desired asymmetrical structure. By carefully controlling the stoichiometry of the base and methylating agent, the reaction can be guided to produce a mixture containing the desired trimethylated product alongside unreacted, dimethylated, and fully tetramethylated species.

-

Methodology:

-

Suspend sodium hydride (NaH, ~2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C.

-

Add a solution of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction back to 0°C and add methyl iodide (CH₃I, ~2.5 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight, monitoring its progress via Thin Layer Chromatography (TLC) or HPLC.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product mixture.

-

Step 2: Isolation of the Trimethyl Intermediate

-

Rationale: The crude product from Step 1 is a mixture. Flash column chromatography is essential to isolate the target intermediate, α,α,α'-Trimethyl-5-methyl-1,3-benzenediacetonitrile, from other species.

-

Methodology:

-

Prepare a silica gel column.

-

Dissolve the crude mixture in a minimal amount of dichloromethane.

-

Elute the column using a gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield the isolated trimethyl intermediate.

-

Step 3: Radical Bromination

-

Rationale: Similar to the synthesis of the Anastrozole precursor, this step functionalizes the benzylic methyl group, making it susceptible to nucleophilic attack in the final step.[4][5]

-

Methodology:

-

Dissolve the isolated trimethyl intermediate (1.0 equivalent) in a suitable solvent such as acetonitrile.[7]

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, ~0.1 equivalents).

-

Heat the mixture to reflux (approximately 80-82°C) for 2-3 hours.[7]

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure. The resulting crude bromide can be purified by recrystallization from a solvent system like isopropanol/heptane.[8]

-

Step 4: Alkylation with 1,2,4-Triazole

-

Rationale: This final step involves an SN2 reaction where the sodium salt of 1,2,4-triazole displaces the bromide to form the final product.[5][9] The use of a phase-transfer catalyst can improve reaction efficiency and yield.[9]

-

Methodology:

-

Prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole with sodium hydride in an anhydrous solvent like dimethylformamide (DMF).

-

To this suspension, add a solution of the purified bromo intermediate from Step 3.

-

Heat the reaction mixture to approximately 90°C for 4-5 hours.[9]

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude this compound by column chromatography or recrystallization to obtain the final product as a high-purity reference standard.

-

Part 2: Characterization of this compound

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A multi-technique analytical approach is required, which forms a self-validating system for characterization.

Analytical Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

Analytical Techniques and Data

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: HPLC is the primary technique for determining the purity of the synthesized compound and for separating it from Anastrozole and other related impurities.[10][11]

-

Typical Protocol:

-

Column: Oyster ODS-3 (100 mm × 4.6 mm, 3.0 µm) or equivalent C18 column.[11]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium formate and acetonitrile (e.g., 60:40 v/v).[11]

-

Flow Rate: 0.5 - 1.0 mL/min.[11]

-

Detection: UV at 215 nm.[11]

-

Expected Result: A single major peak with a purity of >99% by area. Its retention time will be distinct from that of Anastrozole and the starting materials.

-

2. Mass Spectrometry (MS)

-

Purpose: MS provides definitive confirmation of the compound's molecular weight. LC-MS/MS can further offer structural information through controlled fragmentation.[11][12]

-

Methodology: Electrospray ionization (ESI) in positive mode is typically effective.

-

Expected Result: The analysis should confirm the molecular formula C₁₆H₁₇N₅.[3] The expected molecular ion peak [M+H]⁺ would be observed at m/z 280.15. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to further validate the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule, confirming the connectivity of all atoms.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons: Signals in the aromatic region (~7.3-7.6 ppm) corresponding to the three protons on the central benzene ring.[9]

-

Triazole Protons: Two distinct singlets for the two protons on the 1,2,4-triazole ring (~8.0-8.2 ppm).[9]

-

Benzylic Protons: A singlet for the two -CH₂- protons connecting the benzene and triazole rings (~5.4 ppm).[9]

-

Key Differentiating Signals:

-

Isopropyl Group: A singlet integrating to 6 protons for the two methyl groups of the -C(CH₃)₂CN moiety (~1.7 ppm).[9]

-

Ethyl Group: A doublet (3H) for the -CH₃ and a quartet (1H) for the -CH- of the -CH(CH₃)CN moiety. These signals are unique to this compound and absent in the spectrum of Anastrozole itself.

-

-

-

Expected ¹³C NMR Signals: The spectrum will show the correct number of carbon signals, including distinct signals for the methyl and methine carbons of the ethyl group, which differ from the quaternary carbon signal of the second methyl group in Anastrozole.

Summary of Characterization Data

| Parameter | Expected Result | Rationale |

| Chemical Formula | C₁₆H₁₇N₅ | Based on the molecular structure.[3] |

| Molecular Weight | 279.34 g/mol | Calculated from the chemical formula.[3] |

| Appearance | White to off-white solid or thick oil.[13] | Physical state at room temperature. |

| HPLC Purity | >99% | To qualify as a reference standard. |

| Mass Spectrum (ESI+) | [M+H]⁺ at m/z ≈ 280.15 | Confirms molecular weight. |

| ¹H NMR | Presence of doublet and quartet for ethyl group protons. | Unambiguously confirms the desmethyl structure. |

Conclusion and Field Insights

The synthesis and rigorous characterization of this compound are not merely academic exercises; they are critical components of pharmaceutical quality assurance. As a known process-related impurity and metabolite, its presence in the Anastrozole API must be monitored and controlled within strict regulatory limits.[2]

The availability of a high-purity, well-characterized reference standard for this compound is essential for:

-

Analytical Method Validation: Developing and validating HPLC methods capable of accurately separating and quantifying this impurity in Anastrozole bulk drug and finished products.

-

Quality Control: Routine testing of API batches to ensure compliance with pharmacopeial standards and regulatory filings.

-

Stability Studies: Assessing the degradation pathways of Anastrozole under various stress conditions.

The synthetic pathway and characterization workflow detailed in this guide provide a robust framework for obtaining and validating this critical reference material. By explaining the causality behind experimental choices—such as the controlled methylation to achieve the asymmetric structure—and outlining a self-validating system of analytical characterization, this document serves as a practical resource for scientists dedicated to upholding the highest standards of pharmaceutical quality and safety.

References

-

Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

- WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents.

-

THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi - CORE. Available from: [Link]

-

ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available from: [Link]

-

SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST - VAST JOURNALS SYSTEM. Available from: [Link]

- WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents.

-

Process For The Preparation Of Pure Anastrozole - Quick Company. Available from: [Link]

-

Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient - ResearchGate. Available from: [Link]

-

Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. biosynth.com [biosynth.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Process For The Preparation Of Pure Anastrozole [quickcompany.in]

- 8. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]

- 9. vjs.ac.vn [vjs.ac.vn]

- 10. scielo.br [scielo.br]

- 11. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. α-Desmethyl Anastrozole CAS#: 1215780-15-6 [m.chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties of Anastrozole Impurity A

This guide provides a comprehensive technical overview of Anastrozole Impurity A, a critical process-related impurity of the active pharmaceutical ingredient (API) Anastrozole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, formation pathways, and analytical control strategies essential for ensuring the quality, safety, and regulatory compliance of Anastrozole.

Introduction: The Critical Role of Impurity Profiling in Anastrozole

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used as a first-line treatment for hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic action relies on blocking the aromatase enzyme, thereby reducing the biosynthesis of estrogens that fuel the growth of certain tumors.[2][3] The synthesis of a complex molecule like Anastrozole is a multi-step process where side reactions and impure starting materials can lead to the formation of impurities.[3][4] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the API's efficacy and patient safety.

This guide focuses specifically on Anastrozole Impurity A , as defined by the European Pharmacopoeia (EP), providing the foundational knowledge required for its identification, characterization, and quantification.

Section 1: Chemical Identification and Nomenclature

Accurate identification is the cornerstone of impurity management. Anastrozole Impurity A is structurally very similar to the parent API, differing by a single methyl group. This structural similarity underscores the analytical challenges in its separation and quantification.

It is crucial to distinguish between different compounds that may be referred to as "Impurity A" or "Related Compound A" by various pharmacopoeias or suppliers. The United States Pharmacopeia (USP) lists a different molecule, "Anastrozole Related Compound A," which is a key intermediate in the synthesis of Anastrozole.[5][6]

Table 1: Chemical Identifiers for Anastrozole and Key Related Compounds

| Identifier | Anastrozole (API) | Anastrozole Impurity A (EP) | Anastrozole Related Compound A (USP) |

| IUPAC Name | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | 2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[1][7] | 2,2′-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) |

| Common Synonyms | α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile[3] | α-Desmethyl Anastrozole; Desmethyl Anastrozole[1][2][7] | α,α,α′,α′,5-Pentamethyl-1,3-benzenediacetonitrile |

| CAS Number | 120511-73-1[7] | 1215780-15-6[1][2] | 120511-72-0[5] |

| Molecular Formula | C₁₇H₁₉N₅[7] | C₁₆H₁₇N₅[1][2] | C₁₅H₁₈N₂[8] |

| Molecular Weight | 293.37 g/mol [3] | 279.34 g/mol [1][2] | 226.32 g/mol [8] |

The structural difference between Anastrozole and its desmethyl impurity is visualized below.

Caption: Chemical structures of Anastrozole and Anastrozole Impurity A.

Section 2: Physicochemical Properties

The physicochemical properties of an impurity dictate its behavior during manufacturing, formulation, and analytical testing. While comprehensive public data for Anastrozole Impurity A is limited, key information has been compiled from supplier technical data sheets.

Table 2: Physicochemical Properties of Anastrozole Impurity A

| Property | Value / Description | Source |

| Appearance | Pale Yellow Oil | [9] |

| Solubility | Soluble in Methanol (MeOH) | [10] |

| Storage Conditions | 2-8°C Refrigerator | [8][9] |

| Shipping Conditions | Ambient | [7][9] |

Causality Insight: The non-polar, aromatic nature of Impurity A, similar to the parent drug, suggests its solubility in organic solvents like methanol and acetonitrile, which is a key factor in designing chromatographic separation methods. Its storage under refrigerated conditions indicates potential for long-term instability at room temperature, a critical consideration for reference standard management.

Section 3: Formation and Synthetic Pathways

Anastrozole Impurity A is a process-related impurity, meaning it is typically formed during the synthesis of the Anastrozole API.[3] Its structure, α-Desmethyl Anastrozole, strongly suggests it originates from an incomplete reaction or an impurity present in a key intermediate.

One plausible pathway involves the alkylation of an intermediate. The synthesis of Anastrozole involves creating a tetramethyl-benzenediacetonitrile structure.[11] If one of the two methyl groups on a cyano-isopropyl moiety is absent in the precursor, subsequent steps will lead to the formation of the α-Desmethyl impurity alongside the final Anastrozole product.

Caption: Conceptual pathway for the formation of Anastrozole Impurity A.

This highlights the necessity of controlling the purity of intermediates, such as 3,5-bis(2-cyanoisopropyl)toluene, to minimize the final concentration of Impurity A in the API.[12]

Section 4: Analytical Methodologies for Detection and Control

The control of impurities at levels often below 0.1% requires sensitive, selective, and robust analytical methods.[13] The primary technique for the quantification of Anastrozole and its impurities is High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode.[14][15]

Forced Degradation and Stability-Indicating Methods

To ensure that an analytical method can accurately measure the API in the presence of its impurities and degradation products, forced degradation studies are performed as per ICH guidelines.[14][16] Anastrozole is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[14][17] Studies have shown that Anastrozole is particularly susceptible to degradation under alkaline (base) and oxidative conditions.[16][18][19] A validated stability-indicating method must be able to resolve the Anastrozole peak from any peaks generated under these stress conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol is a synthesized example based on methodologies reported for the analysis of Anastrozole and its related substances.[13][14][15]

Objective: To separate and quantify Anastrozole Impurity A from the Anastrozole API.

1. Instrumentation:

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale / Causality |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[14][17] | The C18 stationary phase provides excellent hydrophobic retention for the non-polar Anastrozole and its impurities, enabling separation based on subtle polarity differences. |

| Mobile Phase | A: 10 mM Ammonium Formate Buffer (pH adjusted to 3.2) B: Acetonitrile[13][15] | A buffered aqueous phase controls the ionization state of the molecules, ensuring reproducible retention times. Acetonitrile acts as the strong organic solvent to elute the analytes. |

| Elution Mode | Isocratic or Gradient. A typical isocratic ratio is 50:50 (v/v) Buffer:Acetonitrile.[15] | Isocratic elution is simpler and more robust for known impurities. Gradient elution may be required to resolve all potential process and degradation impurities in a single run.[17] |

| Flow Rate | 1.0 mL/min for HPLC; 0.3-0.6 mL/min for UHPLC.[13][14] | The flow rate is optimized to achieve a balance between resolution, analysis time, and system pressure. |

| Column Temp. | Ambient or controlled (e.g., 25-35°C).[13][14] | Maintaining a constant temperature ensures retention time stability and reproducibility. |

| Detection | UV at 215 nm.[14][16] | This wavelength provides high sensitivity for both Anastrozole and its related impurities, which contain chromophores that absorb in the low UV region. |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

3. Method Validation:

- The method must be validated according to ICH Q2(R1) guidelines.[13] This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13][17]

Workflow and Advanced Characterization

For definitive structural confirmation, especially for novel or unknown impurities, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to determine the molecular weight and fragmentation patterns of the impurity, confirming its identity as α-Desmethyl Anastrozole.[14][16]

Caption: General analytical workflow for the control of Anastrozole Impurity A.

Conclusion

Anastrozole Impurity A (α-Desmethyl Anastrozole) is a critical process-related impurity that must be rigorously controlled to ensure the quality and safety of the Anastrozole API. Its chemical properties, particularly its structural similarity to the parent drug, necessitate the development and validation of highly selective, stability-indicating analytical methods, predominantly using reversed-phase HPLC. A thorough understanding of its formation pathways allows for synthetic process optimization to minimize its presence in the final product. By implementing the robust analytical and control strategies outlined in this guide, pharmaceutical manufacturers can ensure their Anastrozole product meets the stringent requirements of global regulatory agencies.

References

-

Veeprho. (n.d.). Anastrozole EP Impurity A | CAS 1215780-15-6. Retrieved from [Link]

-

SynZeal. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

-

Chemicea. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 120511-72-0 | Product Name : Anastrozole Related Compound A. Retrieved from [Link]

-

PubMed. (2025). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054963A2 - A process for the preparation of pure anastrozole.

-

Alentris Research Pvt. Ltd. (n.d.). Anastrozole EP Impurity A. Retrieved from [Link]

-

PubMed. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]

-

Ingenta Connect. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions.... Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (2015). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. Retrieved from [Link]

-

SciELO. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

- Google Patents. (n.d.). WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate.

-

A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). Retrieved from [Link]

-

Bentham Science Publisher. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions.... Retrieved from [Link]

-

ResearchGate. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A. Retrieved from [Link]

-

Scilit. (n.d.). Determination and characterization of degradation products of Anastrozole by LC–MS/MS and NMR spectroscopy. Retrieved from [Link]

-

PubMed. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole.... Retrieved from [Link]

-

Allmpus. (n.d.). ANASTROZOLE EP IMPURITY A | ANASTROZOLE USP RC B. Retrieved from [Link]

- Google Patents. (n.d.). WO2007002720A2 - An impurity of anastrozole intermediate, and uses thereof.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Anastrozole EP Impurity A | 1215780-15-6 [chemicea.com]

- 3. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 5. store.usp.org [store.usp.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Anastrozole EP Impurity A | 1215780-15-6 | SynZeal [synzeal.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. allmpus.com [allmpus.com]

- 11. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 12. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]

- 13. UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scielo.br [scielo.br]

- 16. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. eurekaselect.com [eurekaselect.com]

Alpha-Desmethyl Anastrozole: An In-Depth Technical Review of a Key Anastrozole-Related Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of alpha-Desmethyl Anastrozole, a primary impurity and metabolite of the potent non-steroidal aromatase inhibitor, Anastrozole. While Anastrozole's mechanism of action is well-documented, the pharmacological activity of this compound remains largely uncharacterized in publicly available scientific literature. This document synthesizes the current knowledge, focusing on its identity, relationship to the parent compound, and the notable absence of data regarding its own mechanism of action. This guide serves as a foundational resource for researchers in pharmacology, medicinal chemistry, and pharmaceutical quality assurance.

Introduction: The Landscape of Aromatase Inhibition

The treatment of hormone receptor-positive breast cancer in postmenopausal women has been significantly advanced by the development of aromatase inhibitors.[1][2] These agents act by blocking the aromatase enzyme (cytochrome P450 19A1), which is responsible for the peripheral conversion of androgens to estrogens.[3] Anastrozole is a highly selective and potent third-generation non-steroidal aromatase inhibitor that reversibly binds to the heme-iron core of the aromatase enzyme, effectively suppressing estrogen biosynthesis.[3][4] The clinical efficacy of Anastrozole is directly attributed to this targeted inhibition.[5]

In the lifecycle of a pharmaceutical product, from synthesis to metabolism, various related substances, including impurities and metabolites, are generated. One such compound associated with Anastrozole is this compound. Understanding the nature of these related compounds is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

This compound: Identity and Characterization

This compound is chemically identified as 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[6][7] It is recognized by major pharmacopeias as a specified impurity of Anastrozole, designated as "Anastrozole Impurity A" in the European Pharmacopoeia (EP) and "Desmethyl Anastrozole" by the United States Pharmacopeia (USP).[6][8]

| Identifier | Value |

| Chemical Name | 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile |

| Molecular Formula | C16H17N5 |

| CAS Number | 1215780-15-6 |

| Synonyms | Anastrozole EP Impurity A, Desmethyl Anastrozole (USP) |

This compound is available as a certified reference standard from various chemical suppliers, underscoring its importance in the analytical testing and quality control of Anastrozole formulations.[9][10]

The Central Question: The Mechanism of Action of this compound

Despite its well-established identity as an impurity and a potential metabolite of Anastrozole, there is a conspicuous absence of publicly available scientific literature detailing the mechanism of action of this compound. Extensive searches of scientific databases have not yielded studies that have investigated its potential to inhibit the aromatase enzyme or its binding affinity to this target.

The pharmacological activity of Anastrozole is attributed to the parent molecule itself.[11] Its major circulating metabolites, such as triazole, are known to be pharmacologically inactive.[12][13] While this compound is a known process-related impurity, its classification as a major or minor metabolite and its subsequent in-vivo activity have not been thoroughly elucidated in the available literature.

The structural difference between Anastrozole and this compound lies in the substitution on one of the benzylic carbon atoms. This seemingly minor modification could significantly impact the molecule's interaction with the aromatase enzyme's active site. However, without empirical data from in vitro or in vivo studies, any discussion of its potential mechanism of action remains speculative.

Anastrozole Metabolism: Context for this compound

Anastrozole undergoes extensive hepatic metabolism, primarily through N-dealkylation, hydroxylation, and glucuronidation.[1][11] The cytochrome P450 enzyme CYP3A4 is a key player in its metabolism.[14] The known major metabolites of Anastrozole are generally considered to be inactive.[12]

Cell-Based Estrogen Suppression Assay

Objective: To assess the ability of this compound to inhibit estrogen production in a cellular context.

Methodology:

-

Cell Line: A human cell line that expresses aromatase, such as MCF-7 breast cancer cells, or a cell line engineered to overexpress aromatase.

-

Treatment: Treat the cells with an androgen precursor (e.g., testosterone) in the presence of varying concentrations of this compound or Anastrozole.

-

Estrogen Quantification: After incubation, collect the cell culture medium and quantify the levels of estradiol using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).

-

Data Analysis: Determine the concentration-dependent reduction in estradiol levels to evaluate the compound's cellular efficacy.

Conclusion and Future Directions

This compound is a well-identified chemical entity, recognized as a key impurity and metabolite of the widely used aromatase inhibitor, Anastrozole. Its significance in the quality control of Anastrozole drug products is undisputed. However, a thorough review of the existing scientific literature reveals a significant knowledge gap regarding its pharmacological activity. There is no available data to definitively characterize its mechanism of action, particularly concerning its potential to inhibit the aromatase enzyme.

For a complete understanding of the pharmacological and toxicological profile of Anastrozole and its related substances, further research into the biological activity of this compound is warranted. The experimental approaches outlined in this guide provide a clear roadmap for elucidating its potential mechanism of action. Such studies would be invaluable for regulatory bodies, pharmaceutical manufacturers, and the broader scientific community to ensure the highest standards of safety and efficacy for patients receiving Anastrozole therapy.

References

-

Anastrozole. PubChem. [Link]

-

Anastrozole: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Anastrozole. In: Wikipedia. [Link]

-

Anastrozole. PharmaCompass.com. [Link]

-

Aromatase Inhibitors. In: StatPearls. National Center for Biotechnology Information. [Link]

-

This compound. PubChem. [Link]

-

Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). YouTube. [Link]

-

A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. [Link]

-

Anastrozole-Impurities. Pharmaffiliates. [Link]

-

Anastrozole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

Anastrozole EP Impurity A. Alentris Research Pvt. Ltd. [Link]

-

Anastrozole EP Impurity A. SynZeal. [Link]

-

Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. PMC. [Link]

-

DESMETHYL ANASTROZOLE. Gsrs. [Link]

-

Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Semantic Scholar. [Link]

-

CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A. Pharmaffiliates. [Link]

-

Anastrozole: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]

-

Pharmacological and clinical profile of anastrozole. PubMed. [Link]

-

Reference ID: 3491612 This label may not be the latest approved by FDA. For current labeling information, please visit https://. [Link]

-

Structure-activity relationships and binding model of novel aromatase inhibitors. PubMed. [Link]

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

-

An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. PubMed Central. [Link]

-

Understanding the Anastrozole Mechanism of Action in Estrogen Suppression. [Link]

-

Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. PubMed. [Link]

-

Variation in Anastrozole Metabolism and Pharmacodynamics in Women with Early Breast Cancer. AACR Journals. [Link]

-

Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. PMC. [Link]

-

Aromatase inhibitor, anastrozole, blocks growth of lung tumor cells in.... ResearchGate. [Link]

-

Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2. NIH. [Link]

-

(PDF) Clinical studies with anastrozole. ResearchGate. [Link]

-

Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Anastrozole as aromatase inhibitor – new approaches to breast cancer treatment in postmenopausal women. Semantic Scholar. [Link]

-

Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies.. [Link]

Sources

- 1. medicine.com [medicine.com]

- 2. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anastrozole EP Impurity A | 1215780-15-6 | SynZeal [synzeal.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile | C16H17N5 | CID 57149578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. alentris.org [alentris.org]

- 11. Anastrozole - Wikipedia [en.wikipedia.org]

- 12. Anastrole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. drugs.com [drugs.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Anastrozole Metabolites

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for In-Depth Metabolite Characterization

Anastrozole, a potent non-steroidal aromatase inhibitor, represents a cornerstone in the adjuvant treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the systemic exposure and subsequent pharmacological response. While the primary metabolic pathways of anastrozole have been delineated, a deeper, more granular understanding of its biotransformation is crucial for predicting inter-individual variability, potential drug-drug interactions, and the complete safety profile of the drug.

This guide moves beyond a surface-level description of anastrozole metabolism. It provides a technical framework for the in vitro investigation of its metabolites, with a specific, illustrative focus on a lesser-known derivative, α-Desmethyl Anastrozole. The principles and protocols detailed herein are designed to be broadly applicable for the rigorous pharmacokinetic characterization of any drug metabolite. As a Senior Application Scientist, my objective is not merely to provide steps, but to illuminate the causality behind them, ensuring that each experimental choice is part of a self-validating system for generating robust and reliable data.

Part 1: The Established Metabolic Landscape of Anastrozole

Anastrozole undergoes extensive hepatic metabolism, with approximately 85% of its elimination occurring via this route.[2] The biotransformation is primarily a combination of Phase I oxidation and N-dealkylation, followed by Phase II conjugation. Understanding these primary pathways is the foundation upon which any investigation into minor metabolites is built.

The three principal metabolic routes are:

-

Hydroxylation: This Phase I reaction is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5 and CYP2C8.[3][4] The primary product is hydroxyanastrozole, which is subsequently conjugated.

-

N-Dealkylation: Also a CYP3A4-mediated pathway, this involves the cleavage of the triazole moiety, resulting in the inactive metabolite, triazole.[5]

-

Direct Glucuronidation: A Phase II conjugation reaction where anastrozole is directly conjugated by UDP-glucuronosyltransferase 1A4 (UGT1A4) to form anastrozole glucuronide.[3][6]

These pathways are critical because they dictate the rate of anastrozole clearance and are potential sites for genetic polymorphism and drug-drug interactions, which can lead to significant variability in patient exposure and response.[4][6]

Caption: Workflow for metabolite pharmacokinetic investigation.

Detailed Step-by-Step Protocol: Metabolite Formation in HLMs

This protocol outlines the incubation of anastrozole with pooled human liver microsomes to determine the rate of formation of α-Desmethyl Anastrozole.

Materials:

-

Anastrozole (Substrate)

-

α-Desmethyl Anastrozole (Analytical Standard)

-

Pooled Human Liver Microsomes (e.g., from a reputable supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

-

Internal Standard (IS), e.g., Anastrozole-d12 [7] Procedure:

-

Preparation:

-

Thaw pooled HLMs on ice.

-

Prepare a master mix of phosphate buffer and the NADPH regenerating system.

-

Prepare substrate (Anastrozole) stock solution in a suitable solvent (e.g., DMSO) and create working solutions by diluting in buffer. Final DMSO concentration in the incubation should be <0.5%.

-

-

Incubation Setup (in triplicate):

-

On a 96-well plate, combine the buffer/NADPH master mix and the HLM suspension.

-

Pre-warm the plate at 37°C for 5 minutes in a shaking water bath. This ensures the system reaches thermal equilibrium.

-

Initiate the metabolic reaction by adding the Anastrozole working solution to each well. The final protein concentration should be optimized (typically 0.2-0.5 mg/mL).

-

Simultaneously run negative controls: one set without NADPH (to check for non-CYP mediated metabolism) and one set without HLMs (to check for chemical instability).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.

-

Termination is achieved by adding a 2:1 or 3:1 volume of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of the parent drug and its metabolites. [8][9] Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18 Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent hydrophobic retention and separation for anastrozole and its metabolites. [8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC, providing good peak shape and resolution. |

| Gradient | Linear gradient from 10% to 90% B over 5 min | Ensures separation of analytes with different polarities. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Anastrozole and its metabolites contain nitrogen atoms that are readily protonated. |

| MS/MS Transitions | Analyte-specific precursor > product ion pairs | Provides high specificity and sensitivity for quantification using Multiple Reaction Monitoring (MRM). |

| Anastrozole | e.g., m/z 294.2 > 225.1 | Hypothetical MRM transition |

| α-Desmethyl Anastrozole | e.g., m/z 280.2 > 211.1 | Hypothetical MRM transition |

| Internal Standard | e.g., m/z 306.2 > 237.1 (Anastrozole-d12) | Hypothetical MRM transition |

Part 3: Data Analysis and Interpretation

The goal of data analysis is to transform raw analytical results into meaningful pharmacokinetic parameters.

Metabolite Formation Kinetics

By plotting the concentration of α-Desmethyl Anastrozole formed against time, the initial rate of formation (V₀) can be determined from the linear portion of the curve.

To determine the kinetic constants, the experiment is repeated with a range of anastrozole concentrations (e.g., 0.1 to 50 µM). The resulting formation rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation:

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

V is the rate of metabolite formation.

-

Vₘₐₓ is the maximum rate of formation.

-

Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ.

-

[S] is the substrate (anastrozole) concentration.

Table 2: Hypothetical Kinetic Data for α-Desmethyl Anastrozole Formation

| Substrate Conc. (µM) | Formation Rate (pmol/min/mg protein) |

| 0.5 | 1.2 |

| 1.0 | 2.3 |

| 2.5 | 4.8 |

| 5.0 | 8.1 |

| 10.0 | 12.5 |

| 25.0 | 18.2 |

| 50.0 | 21.5 |

| Calculated Kₘ | ~7.5 µM |

| Calculated Vₘₐₓ | ~25 pmol/min/mg protein |

Reaction Phenotyping

To identify the specific CYP enzymes responsible, two parallel approaches are used:

-

Recombinant Enzymes: Anastrozole is incubated individually with a panel of commercially available, expressed human CYP enzymes (e.g., CYP3A4, 2C9, 2D6, 1A2, etc.). The enzyme that produces the highest rate of α-Desmethyl Anastrozole formation is identified as the primary contributor.

-

Chemical Inhibition: The incubation with pooled HLMs is repeated in the presence of known, specific inhibitors for major CYP enzymes (e.g., Ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that enzyme. [3][4]

Conclusion: Synthesizing a Complete In Vitro Profile

This technical guide provides a robust and scientifically-grounded framework for the in vitro pharmacokinetic investigation of anastrozole metabolites. By systematically progressing from broad screening in human liver microsomes to specific enzyme identification and kinetic characterization, researchers can build a comprehensive metabolic profile. This detailed understanding is not an academic exercise; it is fundamental to the principles of modern drug development, enabling more accurate predictions of in vivo behavior, informing clinical study design, and ultimately contributing to the safer and more effective use of critical medicines like anastrozole.

References

- Medscape. (n.d.). Metabolizing Enzymes and Endocrine Therapy in Breast Cancer - Page 14.

- BenchChem. (2025). Validated LC-MS/MS Method for Anastrozole and its Metabolites Using Anastrozole-d12.

- Kamaraj, S., et al. (2012). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology.

- ResearchGate. (n.d.). Anastrozole metabolic pathways.

- Springer Protocols. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.

- PubMed. (2012). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole.

- Patsnap Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes.

- PubMed. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review.

- Scilit. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.

- Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.

- A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.).

- PubMed. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies.

- PubMed. (1998). Pharmacological and clinical profile of anastrozole.

- MDPI. (2022). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment.

- FDA Access Data. (n.d.). Arimidex Clinical Pharmacology Biopharmaceutics Review.

Sources

- 1. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolizing Enzymes and Endocrine Therapy in Breast Cancer - Page 14 [medscape.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Identification of Anastrozole Degradation Products

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification and characterization of degradation products of anastrozole. By integrating established analytical methodologies with the underlying chemical principles, this document serves as a practical resource for ensuring the safety, efficacy, and stability of anastrozole-containing pharmaceutical products.

Introduction: The Criticality of Degradation Product Profiling for Anastrozole

Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism of action involves the inhibition of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can fuel the growth of hormone-sensitive tumors.[3] The chemical stability of anastrozole is paramount, as the formation of degradation products can potentially alter its therapeutic efficacy and introduce safety concerns.[4] Therefore, a thorough understanding and robust analytical strategy for the identification of these degradation products are mandated by regulatory bodies and are integral to the drug development and quality control processes.[5]

Forced degradation studies are a pivotal component of this process, designed to intentionally degrade the drug substance under a variety of stress conditions that it might encounter during its lifecycle.[6] These studies help to elucidate the degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[7][8] This guide will delve into the practical and theoretical aspects of conducting forced degradation studies on anastrozole and the subsequent analytical workflows for the definitive identification of any resulting degradants.

Understanding the Degradation Pathways of Anastrozole

Anastrozole's chemical structure, α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, contains functional groups susceptible to chemical transformation.[1] Forced degradation studies have revealed that anastrozole is particularly susceptible to degradation under basic and oxidative conditions.[7][9][10]

Hydrolytic Degradation

Anastrozole has been shown to be more unstable in alkaline conditions.[4][11] The primary site of hydrolytic attack, particularly under basic conditions, is the two nitrile groups. Base-catalyzed hydrolysis of nitriles typically proceeds through the formation of a carboxylate salt, which upon acidification, yields a carboxylic acid.

Two major degradation products resulting from base hydrolysis have been identified as:

-

2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) (Diacid): This product arises from the complete hydrolysis of both nitrile groups to carboxylic acids.[9][10]

-

2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid (Monoacid): This is the intermediate product where only one of the two nitrile groups has been hydrolyzed to a carboxylic acid.[9][10]

Another degradation product from base hydrolysis has been denoted as "Imp-C".[10][12] Anastrozole is relatively stable under acidic and neutral hydrolytic conditions.[6]

Oxidative Degradation

Anastrozole has been found to be unstable under oxidative stress.[7] While the specific structures of all oxidative degradation products are not as extensively detailed in the literature as the hydrolytic degradants, it is known that the triazole ring can be susceptible to oxidation. For the structurally related aromatase inhibitor letrozole, oxidation has been shown to form an N-oxide on the triazole ring.[13][14] A similar transformation could be anticipated for anastrozole.

In vivo metabolism studies have shown that anastrozole is oxidized to hydroxyanastrozole, primarily by the cytochrome P450 enzyme CYP3A4.[15] This metabolic pathway, while not abiotic degradation, provides insight into potential sites of oxidation on the anastrozole molecule.

Photolytic and Thermal Degradation

Anastrozole has demonstrated considerable stability under photolytic and thermal stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[6][7] However, it is still crucial to perform these studies to confirm the stability profile of a specific drug product.

A Systematic Approach to Anastrozole Degradation Product Identification

The identification of degradation products is a multi-step process that begins with carefully designed forced degradation experiments, followed by high-performance separation techniques and sophisticated structural elucidation methods.

Figure 1: A comprehensive workflow for the identification and characterization of anastrozole degradation products.

Experimental Protocol: Forced Degradation Studies

The following protocols are designed to induce degradation of anastrozole under various stress conditions as stipulated by ICH guidelines. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

3.1.1. Acid Hydrolysis

-

Prepare a stock solution of anastrozole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).[1]

-

At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.2. Base Hydrolysis

-

Prepare a stock solution of anastrozole as described in 3.1.1.

-

Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N sodium hydroxide.

-

Keep the solution at room temperature or gently heat (e.g., 60°C) for a specified period, monitoring the degradation.[6]

-

At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N hydrochloric acid.

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

3.1.3. Oxidative Degradation

-

Prepare a stock solution of anastrozole as described in 3.1.1.

-

Transfer an aliquot of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).[6]

-

At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

3.1.4. Thermal Degradation

-

Place the solid anastrozole powder in a thermostable container.

-

Heat the sample in an oven at a high temperature (e.g., 105°C) for 24 hours.[1]

-

After the specified time, cool the sample to room temperature.

-

Prepare a solution of the heat-stressed sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.

3.1.5. Photolytic Degradation

-

Prepare a solution of anastrozole in a suitable solvent.

-

Expose the solution to UV light (e.g., at 254 nm) and/or cool white fluorescent light for a specified duration in a photostability chamber.[1][6]

-

Simultaneously, keep a control sample in the dark.

-

At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

Table 1: Summary of Forced Degradation Conditions for Anastrozole

| Stress Condition | Reagent/Parameter | Typical Conditions | Reference |

| Acid Hydrolysis | 0.1 N HCl | 80°C for 2-24 hours | [1] |

| Base Hydrolysis | 0.1 N NaOH | Room temperature or 60°C for 24 hours | [6] |

| Oxidative | 3% H₂O₂ | Room temperature for 24 hours | [6] |

| Thermal | Heat | 105°C for 24 hours (solid state) | [1] |

| Photolytic | UV light (254 nm) & Fluorescent light | Controlled chamber | [1][6] |

Analytical Methodologies for Separation and Identification

A robust, stability-indicating analytical method is crucial for separating the degradation products from the parent drug and from each other.[16] High-performance liquid chromatography (HPLC) with UV detection is the workhorse for this purpose.[17] For structural elucidation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable.[18][19][20]

3.2.1. Stability-Indicating HPLC Method

The following is a representative HPLC method that has been shown to be effective for the analysis of anastrozole and its impurities.[7][16]

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. The choice of a C18 stationary phase provides good retention and separation for the relatively non-polar anastrozole and its degradation products.

-

Mobile Phase A: 0.01 M Potassium dihydrogen orthophosphate, with the pH adjusted to 2.5 with orthophosphoric acid. A low pH mobile phase ensures the ionization of acidic degradants is suppressed, leading to better peak shape and retention.

-

Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 70:30, v/v). The use of a mixture of organic modifiers can fine-tune the selectivity of the separation.

-

Gradient Elution: A gradient program is typically employed to ensure the timely elution of all components, from the more polar degradation products to the parent drug. A representative gradient is shown in Table 2.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

-

Detection Wavelength: 215 nm. This wavelength provides good sensitivity for anastrozole and its related compounds.[7][16]

-

Injection Volume: 20 µL.

Table 2: Representative Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 10 | 70 | 30 |

| 40 | 30 | 70 |

| 50 | 30 | 70 |

| 55 | 70 | 30 |

| 60 | 70 | 30 |

3.2.2. Structure Elucidation using LC-MS/MS and NMR

Once the degradation products are separated by HPLC, their structures need to be elucidated.

Figure 2: Analytical workflow for the structural elucidation of anastrozole degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the initial identification of degradation products.[19] Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the molecular weight of the degradants.[19] Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions, and the resulting fragmentation pattern provides valuable structural information. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradation products, which greatly aids in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, NMR spectroscopy is the gold standard.[12][18][19] This requires the isolation of the degradation product in sufficient quantity and purity, which can be achieved using preparative HPLC. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are then performed to determine the complete chemical structure of the impurity.

Table 3: Identified Degradation Products of Anastrozole

| Degradation Product | Chemical Name | Molecular Formula | Molecular Weight | Formation Condition | Reference |

| Diacid Impurity | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) | C₁₇H₂₁N₃O₄ | 331.37 | Base hydrolysis | [9][10] |

| Monoacid Impurity | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid | C₁₇H₂₀N₄O₂ | 312.37 | Base hydrolysis | [9][10] |

Conclusion

The identification of anastrozole degradation products is a scientifically rigorous process that is essential for ensuring the quality and safety of this important therapeutic agent. A systematic approach, beginning with well-designed forced degradation studies and culminating in the use of advanced analytical techniques like LC-MS/MS and NMR, allows for the comprehensive characterization of potential impurities. The information presented in this guide provides a solid foundation for drug development professionals to establish robust stability-indicating methods and to gain a deeper understanding of the chemical stability of anastrozole. This, in turn, contributes to the overall goal of providing safe and effective medicines to patients.

References

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link][18]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][19]

-

Linterman, K. L., et al. (2010). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology, 70(5), 733-743. Retrieved from [Link][15]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link][20]

-

Cheekatla, S., et al. (2011). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 962-968. Retrieved from [Link][12]

-

Reddy, Y. R., & Nandan, S. R. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 397-404. Retrieved from [Link][7]

-

Cheekatla, S., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 962-968. Retrieved from [Link][9]

-

Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. (2011). ResearchGate. Retrieved from [Link][10]

-

Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 3-17. Retrieved from [Link][5]

-

Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link][17]

-

Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][6]

-

Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2019). ResearchGate. Retrieved from [Link][8]

-

Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2019). Bentham Science. Retrieved from [Link][4]

-

Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). (2024). YouTube. Retrieved from [Link][2]

-

Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. (n.d.). CNR-IRIS. Retrieved from [Link][13]

-

Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2019). Bentham Science Publishers. Retrieved from [Link][11]

-

Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. (2022). Scientific Reports, 12(1), 8996. Retrieved from [Link][14]

-

A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). ResearchGate. Retrieved from [Link]

-

Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024). ResearchGate. Retrieved from [Link][21]

-

(PDF) Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. (2011). ResearchGate. Retrieved from [Link]

-

What is the mechanism of Anastrozole?. (2024). Patsnap Synapse. Retrieved from [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. iris.cnr.it [iris.cnr.it]

- 14. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 18. rroij.com [rroij.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. biotech-spain.com [biotech-spain.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to α-Desmethyl Anastrozole (CAS 1215780-15-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study and quality control of Anastrozole. We will delve into the core scientific principles and practical methodologies surrounding α-Desmethyl Anastrozole, a critical process-related impurity and metabolite of the potent aromatase inhibitor, Anastrozole. Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower robust and reliable experimental outcomes.

Introduction and Significance

Anastrozole, marketed as Arimidex®, is a third-generation non-steroidal aromatase inhibitor pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, arising from the manufacturing process or degradation, can potentially compromise the safety and effectiveness of the final drug product.[3]

α-Desmethyl Anastrozole (also known as Anastrozole EP Impurity A or Desmethyl Anastrozole USP) is a key related substance of Anastrozole.[4][5] Its chemical name is 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[6] This compound is not only a synthetic impurity but has also been identified as a human metabolite of Anastrozole.[6] Consequently, its synthesis, characterization, and quantification are of paramount importance for pharmaceutical quality control and for a comprehensive understanding of Anastrozole's metabolic fate. The primary application of α-Desmethyl Anastrozole is as a certified reference standard for the development and validation of analytical methods aimed at ensuring the purity of Anastrozole active pharmaceutical ingredient (API).[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of α-Desmethyl Anastrozole is fundamental for its handling, analysis, and purification.

| Property | Value | Source(s) |

| CAS Number | 1215780-15-6 | [6] |

| Molecular Formula | C₁₆H₁₇N₅ | [6] |

| Molecular Weight | 279.34 g/mol | [6] |

| IUPAC Name | 2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | [8] |

| Synonyms | Anastrozole Impurity A (EP), Desmethyl Anastrozole (USP), Anastrozole Impurity B | [4][6] |

| Appearance | Thick Oil | [9] |

| Boiling Point | 477.5 ± 55.0 °C (Predicted) | [9] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [9] |

| Flash Point | 242.6 °C | [6] |

| Solubility | Very slightly soluble in Chloroform and Methanol | [9] |

| Storage | Refrigerator or at 10°C - 25°C in a well-closed container | [6][9] |

Spectroscopic Characterization

Unambiguous identification of α-Desmethyl Anastrozole relies on a combination of spectroscopic techniques. While publicly available spectra for this specific impurity are scarce, the expected data can be inferred from the structure and comparison with the parent drug, Anastrozole. High-quality reference standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes this data.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the benzyl group, the methine proton of the cyanoethyl group, and the methyl protons. The key difference compared to Anastrozole would be the presence of a quartet for the methine proton and a doublet for the adjacent methyl group, replacing one of the singlet signals from the gem-dimethyl groups in Anastrozole.

-

¹³C NMR: The carbon NMR would display a unique set of signals corresponding to the 16 carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups.[11]

-

-